2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Description
2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3OS and its molecular weight is 319.4. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
The compound has been studied for its role as an Src kinase inhibitor. A study by Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole and evaluated them for Src kinase inhibitory activities. These compounds were also tested for their ability to inhibit cell proliferation in various human carcinoma cells, suggesting potential anticancer applications (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
This compound has been investigated for its role in inhibiting PI3Kα and mTOR in vitro and in vivo. Stec et al. (2011) explored various heterocyclic analogues to improve metabolic stability and found that certain analogues had similar in vitro potency and in vivo efficacy (Stec et al., 2011).
Anti-Lung Cancer Activity
Compounds related to 2-(4-fluorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide have been tested against human cancer cell lines, including lung cancer. Hammam et al. (2005) explored novel fluoro-substituted benzobpyran derivatives, which showed anticancer activity at low concentrations compared to the reference drug (Hammam et al., 2005).
Antiproliferative Activity in Cancer Studies
New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. Alqahtani and Bayazeed (2020) studied these compounds for their cytotoxic properties against various cancer cell lines, revealing promising anticancer activity (Alqahtani & Bayazeed, 2020).
Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and assessed for their anti-inflammatory activity. Sunder and Maleraju (2013) created acetamide derivatives that showed significant anti-inflammatory activity in their studies (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-5-3-12(4-6-13)10-15(21)19-11-14-2-1-8-20(14)16-18-7-9-22-16/h3-7,9,14H,1-2,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLQGVQNSMDIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.